3-Amino-6-bromopyrazine-2-carboxylic acid

Descripción

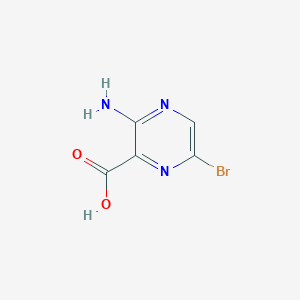

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-6-bromopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNAQEKMSVDTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594400 | |

| Record name | 3-Amino-6-bromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486424-37-7 | |

| Record name | 3-Amino-6-bromo-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486424-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-bromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-6-bromopyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 6 Bromopyrazine 2 Carboxylic Acid

Strategic Approaches to Pyrazine (B50134) Carboxylic Acid Formation

The formation of the pyrazine carboxylic acid core is a critical first step. Pyrazine and its derivatives are often synthesized through condensation reactions. For instance, the condensation of α-dicarbonyl compounds with 1,2-diamines is a common method for forming the pyrazine ring. To incorporate the carboxylic acid group, precursors containing a carboxylate or a group that can be converted to a carboxylic acid (like a nitrile or an ester) are used.

Another approach involves the modification of an existing pyrazine ring. For example, a methyl group on the pyrazine ring can be oxidized to a carboxylic acid. Furthermore, functionalization of the pyrazine ring can be achieved through various reactions, including lithiation followed by carboxylation. The synthesis of pyrazine-2-carboxylic acid derivatives can also be achieved using methods like the Yamaguchi esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of 2,4,6-trichlorobenzoyl chloride and a base like DMAP (4-dimethylaminopyridine) to form an ester, which can then be hydrolyzed to the carboxylic acid. researchgate.net

Bromination Strategies for Pyrazine Scaffolds

Introducing a bromine atom onto the pyrazine ring can be achieved through several methods, primarily electrophilic aromatic substitution. commonorganicchemistry.com Pyrazine is an electron-deficient heterocycle, which can make direct electrophilic substitution challenging. However, the presence of activating groups, such as an amino group, can facilitate the reaction. Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine (Br₂). commonorganicchemistry.com The choice of reagent and reaction conditions, such as solvent and temperature, is crucial for achieving regioselectivity and preventing side reactions. organic-chemistry.orgacsgcipr.org

For pyrazine systems, a particularly effective method is diazotization-bromination. A patent describes a process where an amino-substituted pyrazine ester is converted to its diazonium salt, which is then subjected to a Sandmeyer-type reaction with a bromide source to introduce the bromine atom. google.com This method is advantageous for its high regioselectivity, as the position of the bromine atom is determined by the initial position of the amino group.

Common Brominating Agents for Aromatic Systems:

| Reagent | Abbreviation | Typical Conditions |

| N-Bromosuccinimide | NBS | Often used with an acid catalyst or radical initiator. commonorganicchemistry.com |

| Tribromoisocyanuric acid | TBCA | Used in trifluoroacetic acid for deactivated arenes. organic-chemistry.org |

| Ammonium (B1175870) Bromide with an Oxidant | - | Uses Oxone® in methanol or water for a milder reaction. organic-chemistry.org |

| Pyridinium (B92312) hydrobromide perbromide | PHP | A milder alternative for bromination. commonorganicchemistry.com |

Optimization of Synthetic Pathways for 3-Amino-6-bromopyrazine-2-carboxylic acid

An optimized, scalable synthetic pathway for a related compound, 2-amino-3-bromo-6-chloropyrazine, provides a clear model for the synthesis of this compound. google.com This pathway begins with 3-aminopyrazine-2-carboxylate as the starting material and involves a sequence of chlorination, diazotization-bromination, and ester hydrolysis.

The key steps in a potential optimized synthesis are outlined below:

Starting Material Protection/Modification : The synthesis often begins with a derivative of the target molecule, such as an ester (e.g., methyl 3-aminopyrazine-2-carboxylate), to protect the carboxylic acid group during subsequent reaction steps. jennysynth.comgoogle.com

Halogenation : A patent describes an initial chlorination step on 3-aminopyrazine-2-carboxylate to yield 3-amino-6-chloropyrazine-2-carboxylate. google.com

Diazotization and Bromination : The amino group at position 3 is then converted to a bromo group through diazotization followed by a Sandmeyer reaction. This would result in a 3-bromo-6-chloropyrazine-2-carboxylate intermediate.

Ester Hydrolysis : The ester group is then hydrolyzed, typically under basic conditions, to yield the final carboxylic acid. google.com

Amino Group Introduction/Rearrangement : In a more direct synthesis starting from a different precursor, the amino group might be introduced at a later stage, or a rearrangement reaction could be employed to position the functional groups correctly. For instance, a carboxyl group can be rearranged using azido diphenyl phosphate to form an amino group. google.com

A hypothetical pathway based on a documented process is summarized in the table below. google.com

Reaction Pathway Steps:

| Step | Reaction | Key Reagents | Purpose |

| 1 | Chlorination | Chlorinating Agent | Introduction of a halogen handle for further modification. |

| 2 | Diazotization & Bromination | NaNO₂, HBr, CuBr | Conversion of an amino group to a bromo group at a specific position. |

| 3 | Ester Hydrolysis | NaOH or other base | Conversion of the ester protecting group to the final carboxylic acid. |

| 4 | Carboxyl Rearrangement | Azido diphenyl phosphate | Conversion of a carboxylic acid to an amino group. |

Purification Techniques in the Synthesis of this compound

Purification of the final compound and its intermediates is essential to ensure high purity. Common techniques employed in the synthesis of related heterocyclic compounds include:

Recrystallization : This is a primary method for purifying solid products. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. A patent mentions the use of acetonitrile for recrystallizing a related red product after treatment with decolorizing charcoal. google.com

Washing : The synthesized solid can be washed with various solvents to remove unreacted starting materials, reagents, and soluble byproducts. Washing with water is a common step to remove inorganic salts. researchgate.net A procedure for a related compound involves suspending the product in ice water and filtering multiple times. google.com

Chromatography : Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase. While not always detailed in every synthesis, it is a standard technique for purifying complex mixtures in organic synthesis. rjpbcs.com

Extraction : Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in immiscible solvents. For example, after a reaction, the organic product can be extracted into a solvent like ether, washed with acidic and basic solutions to remove impurities, and then dried. researchgate.netorgsyn.org

The final product, this compound, is typically a yellow to brown solid. sigmaaldrich.com Proper storage involves keeping it in an airtight container, away from light, and at room temperature or in a freezer to maintain its stability. sigmaaldrich.comnanochemazone.com

Chemical Transformations and Derivatization Pathways of 3 Amino 6 Bromopyrazine 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and amidation to produce a variety of functionalized analogs.

Esterification Reactions

Esterification of 3-amino-6-bromopyrazine-2-carboxylic acid is a fundamental transformation that not only modifies the properties of the molecule but also serves as a protective strategy for the carboxylic acid group during subsequent reactions. The most common method for the synthesis of its esters is the Fischer-Speier esterification.

Detailed research has demonstrated the successful synthesis of methyl 3-amino-6-bromopyrazine-2-carboxylate. chemspider.com In a typical procedure, this compound is treated with a large excess of an alcohol, such as methanol, which also acts as the solvent, in the presence of a catalytic amount of a strong mineral acid like sulfuric acid. The reaction mixture is typically stirred at room temperature for an extended period to drive the equilibrium towards the ester product.

| Reactant | Reagents | Product | Reaction Conditions | Reference |

| This compound | Methanol, Sulfuric Acid | Methyl 3-amino-6-bromopyrazine-2-carboxylate | Room temperature, 48 hours | chemspider.com |

| Alkali salt of 3-aminopyrazine-2-carboxylic acid | Methyl bromide | 3-Aminopyrazine-2-carboxylic acid methyl ester | Dimethylformamide and/or Dimethylacetamide |

Amidation and Peptide Coupling Strategies

The formation of an amide bond from the carboxylic acid moiety is a crucial transformation for introducing a wide range of substituents and for constructing larger molecules, including peptide-like structures. This is typically achieved through the use of coupling reagents to activate the carboxylic acid.

Commonly employed coupling reagents for the amidation of this compound include 1,1'-carbonyldiimidazole (CDI) and propylphosphonic anhydride (B1165640) (T3P). researchgate.net The reaction with CDI involves the in situ formation of a highly reactive acyl-imidazole intermediate, which then readily reacts with a primary or secondary amine to yield the corresponding amide. chemspider.com Microwave irradiation has been shown to effectively promote this reaction, significantly reducing reaction times. chemspider.com

Similarly, T3P has been successfully utilized as a coupling reagent for the synthesis of pyrazine-2-carboxylic acid derivatives with various piperazines. researchgate.net Other well-known peptide coupling reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also applicable for the amidation of this substrate, particularly for more complex couplings or in solid-phase synthesis. These reagents operate by forming activated esters in situ, which then efficiently acylate the amine.

| Coupling Reagent | Activating Principle | Typical Solvents | Key Features |

| CDI (1,1'-Carbonyldiimidazole) | Forms an acyl-imidazole intermediate | DMSO, DMF | Clean reaction with gaseous byproducts. chemspider.com |

| T3P (Propylphosphonic anhydride) | Forms a mixed anhydride | DMF, Ethyl Acetate | Effective for a broad range of amines. researchgate.net |

| BOP , PyBOP | Forms an OBt active ester | DMF, DCM | High coupling efficiency, minimizes racemization. |

| HATU , HBTU | Forms an OAt or OBt active ester | DMF, NMP | Fast reaction rates, suitable for hindered couplings. |

Carboxylic Acid Functionalization via Coupling Reagents

Beyond simple amidation, coupling reagents enable a broader functionalization of the carboxylic acid group. The activated intermediates generated by reagents like CDI, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or BOP can react with a variety of nucleophiles other than amines. For instance, reaction with alcohols in the presence of a base can lead to esters, often under milder conditions than traditional acid-catalyzed esterification. Thioacids can be reacted to form thioesters, and hydrazines can be used to generate hydrazides, further expanding the chemical space accessible from this compound.

The choice of coupling reagent and reaction conditions can be tailored to the specific nucleophile and the desired product, offering a powerful toolkit for the diverse functionalization of the carboxylic acid moiety.

Transformations at the Bromo Substituent

The bromo substituent at the 6-position of the pyrazine (B50134) ring is a versatile handle for introducing molecular complexity through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent on the electron-deficient pyrazine ring makes this compound and its derivatives excellent substrates for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrazine ring and a variety of aryl or vinyl groups. This reaction typically involves the palladium-catalyzed coupling of the bromo-substrate with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a base. While specific examples for the direct Suzuki coupling of this compound are not extensively detailed, the reaction is widely applied to similar bromopyridine and bromopyrazine systems, indicating its high feasibility. The reaction is tolerant of a wide range of functional groups, making it a valuable tool for late-stage functionalization.

Sonogashira Coupling: The Sonogashira coupling provides a route to introduce alkynyl substituents at the 6-position. This reaction involves the palladium- and copper-cocatalyzed coupling of the bromo-substrate with a terminal alkyne in the presence of a base, typically an amine. researchgate.netorganic-chemistry.org The resulting alkynylpyrazines are valuable intermediates for further transformations or as final products with interesting electronic and structural properties. Studies on 2-amino-3-bromopyridines have shown that this reaction proceeds with high efficiency, suggesting similar reactivity for the pyrazine analog. semanticscholar.orgscirp.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, replacing the bromo substituent with a primary or secondary amine. This reaction is catalyzed by a palladium complex with a specialized phosphine ligand in the presence of a strong base. This transformation is a powerful method for the synthesis of diaminopyrazine derivatives, which are important scaffolds in medicinal chemistry. The reaction conditions can be tuned by the choice of catalyst, ligand, and base to accommodate a wide range of amine coupling partners.

| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Typical Base |

| Suzuki | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DIPA |

| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos | NaOtBu, K₃PO₄ |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing carboxylic acid (or its ester/amide derivative), facilitates nucleophilic aromatic substitution (SNA) at the 6-position. In this reaction, the bromo group can be displaced by a variety of nucleophiles.

Strong nucleophiles, such as alkoxides, thiolates, and amines, can directly displace the bromide ion. The reaction with amines, for example, provides an alternative route to diaminopyrazine derivatives, complementing the Buchwald-Hartwig amination. The reaction conditions for SNA are often dependent on the nucleophilicity of the attacking species and the electronic properties of the pyrazine substrate. In some cases, heating may be required to drive the reaction to completion. The amino group already present on the ring can influence the regioselectivity and reactivity of the substitution.

Modifications of the Amino Group

The presence of a primary amino group on the pyrazine ring offers a reactive site for various functionalization reactions. These modifications are crucial for altering the electronic properties and steric environment of the molecule, thereby enabling the synthesis of derivatives with tailored characteristics.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the amino group in this compound allows it to readily undergo acylation and sulfonylation reactions. These transformations are fundamental in organic synthesis for the introduction of acyl and sulfonyl groups, respectively, which can significantly influence the biological activity and physicochemical properties of the parent molecule.

Acylation Reactions: Acylation of the amino group can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. For instance, the reaction with acetic anhydride in a suitable solvent can yield the corresponding acetamido derivative. While specific examples directly acylating this compound are not extensively documented in readily available literature, the analogous transformation of similar aminopyrazine derivatives is a common practice in medicinal chemistry to produce amide-containing structures. The synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid demonstrates the feasibility of forming an amide bond at the amino group, which is a form of acylation.

Sulfonylation Reactions: Similarly, sulfonylation of the amino group can be carried out by reacting this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, typically in the presence of a base like pyridine (B92270). This reaction leads to the formation of a sulfonamide linkage. These sulfonamide derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.

| Reagent Class | Example Reagent | Functional Group Introduced | Product Class |

| Acid Anhydride | Acetic Anhydride | Acetyl | N-Acylamino Derivative |

| Acid Chloride | Benzoyl Chloride | Benzoyl | N-Acylamino Derivative |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Tosyl | N-Sulfonylamino Derivative |

Diazotization Reactions

Diazotization of this compound involves the treatment of the amino group with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid. masterorganicchemistry.com This reaction converts the primary amino group into a diazonium salt, which is a highly versatile intermediate in organic synthesis. The resulting pyrazine diazonium salt can then undergo a variety of subsequent transformations, most notably Sandmeyer-type reactions.

The general mechanism for diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amino group then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and elimination of water to yield the diazonium ion. masterorganicchemistry.com

Sandmeyer and Related Reactions: The diazonium salt of this compound, though often unstable and used in situ, can be subjected to Sandmeyer reactions. masterorganicchemistry.com In these reactions, the diazonium group is replaced by a variety of nucleophiles, catalyzed by copper(I) salts. For example, treatment with copper(I) chloride or copper(I) bromide would be expected to replace the diazonium group with a chloro or bromo substituent, respectively. A patent describing the diazotization and subsequent bromination of a 3-aminopyrazine-2-carboxylate derivative highlights the industrial applicability of such transformations.

| Reaction | Reagents | Expected Product |

| Diazotization | NaNO₂, HBr | 3-Bromo-6-bromopyrazine-2-carboxylic acid diazonium salt |

| Sandmeyer (Chlorination) | CuCl | 3-Chloro-6-bromopyrazine-2-carboxylic acid |

| Sandmeyer (Bromination) | CuBr | 3,6-Dibromopyrazine-2-carboxylic acid |

| Sandmeyer (Cyanation) | CuCN | 3-Cyano-6-bromopyrazine-2-carboxylic acid |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product in a highly atom-economical and efficient manner. mdpi.comnih.gov The diverse functionalities present in this compound make it a potentially valuable substrate for various MCRs.

The amino group can participate as the amine component in well-known MCRs such as the Ugi and Passerini reactions.

Ugi Reaction: The Ugi four-component reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov In this context, this compound could potentially serve a dual role as both the amine and the carboxylic acid component, or it could act as the amine component with an external carboxylic acid.

Passerini Reaction: The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide. Here, the carboxylic acid moiety of this compound could participate in the reaction.

While specific examples of this compound being used in these named MCRs are not prevalent in the surveyed literature, the structural motifs of this compound are amenable to such transformations. The development of novel MCRs incorporating this and similar heterocyclic building blocks is an active area of research aimed at the rapid generation of diverse chemical libraries for drug discovery and materials science.

| Multi-Component Reaction | Typical Reactants | Potential Role of this compound |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Amine and/or Carboxylic Acid Component |

| Passerini Reaction | Carboxylic Acid, Carbonyl, Isocyanide | Carboxylic Acid Component |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 3-Amino-6-bromopyrazine-2-carboxylic acid is not widely published, the expected chemical shifts can be reliably predicted based on analyses of closely related pyrazine (B50134) derivatives and fundamental NMR principles. nih.govrjpbcs.comimist.ma

In ¹H NMR spectroscopy, the sole proton on the pyrazine ring (H-5) is anticipated to appear as a singlet in the aromatic region, likely between 8.0 and 8.5 ppm. The chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms, the carboxylic acid group, and the bromine atom. The protons of the primary amine (-NH₂) are expected to produce a broad singlet, typically observed between 7.0 and 7.6 ppm, with its exact position and broadness being sensitive to solvent and concentration. The acidic proton of the carboxylic acid (-COOH) is highly deshielded and would appear as a very broad singlet significantly downfield, generally in the 10-13 ppm range, and is exchangeable with deuterium oxide (D₂O). libretexts.org

In ¹³C NMR spectroscopy, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) would have the largest chemical shift, predicted to be in the 165–175 ppm range. libretexts.org The four carbons of the pyrazine ring would appear between approximately 120 and 160 ppm. The carbon atom bonded to the bromine (C-6) is expected to be shifted to a higher field (lower ppm value) compared to the unsubstituted carbon, while the carbons adjacent to the nitrogen atoms and the amino group (C-2 and C-3) will have their resonances shifted downfield.

| Technique | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | -COOH | 10.0 - 13.0 | Broad singlet, D₂O exchangeable |

| Pyrazine-H | 8.0 - 8.5 | Singlet | |

| -NH₂ | 7.0 - 7.6 | Broad singlet | |

| ¹³C NMR | C=O | 165 - 175 | Carboxylic acid carbon |

| C-2, C-3, C-5, C-6 | 120 - 160 | Pyrazine ring carbons |

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of a compound, thereby confirming its elemental composition and providing structural clues. The empirical formula of this compound is C₅H₄BrN₃O₂, corresponding to a molecular weight of approximately 218.01 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be expected at m/z 218 and 220 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

The fragmentation pattern would likely involve several key losses:

Loss of the carboxyl group: A prominent fragment would be expected from the loss of the COOH group (45 Da), leading to a peak at m/z 173/175.

Decarbonylation: Subsequent loss of carbon monoxide (CO, 28 Da) from fragment ions is also a common pathway for aromatic carboxylic acids.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of the bromine radical (79/81 Da).

Analysis of the methyl ester derivative of this compound, methyl 3-amino-6-bromopyrazine-2-carboxylate, shows predicted adducts such as [M+H]⁺ at m/z 231.97162, which supports the fragmentation behavior of the core pyrazine structure. uni.lu

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule's functional groups. The spectra provide a molecular "fingerprint" and confirm the presence of key structural motifs. For this compound, the spectra would be dominated by vibrations from the amino, carboxylic acid, and bromopyrazine groups. Based on studies of the parent compound, 3-aminopyrazine-2-carboxylic acid (APC), specific assignments can be predicted. nanoient.org

O-H and N-H Stretching: A very broad band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. libretexts.org Superimposed on this, the asymmetric and symmetric N-H stretching vibrations of the amino group are expected to appear between 3300 and 3500 cm⁻¹. nanoient.org

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1680–1720 cm⁻¹.

Pyrazine Ring Vibrations: Aromatic C=C and C=N stretching vibrations of the pyrazine ring typically appear in the 1400–1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to produce a signal in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | Medium |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong |

| Pyrazine Ring (C=C, C=N) Stretches | 1400 - 1600 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Determination

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound typically exhibit characteristic absorptions in the UV region. The spectrum is expected to show intense bands corresponding to π → π* transitions associated with the pyrazine ring's conjugated system and weaker bands from n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms.

The parent compound, 3-aminopyrazine-2-carboxylic acid, shows absorption bands that can be used as a reference. The presence of the amino group (an auxochrome) and the bromine atom will influence the position and intensity of these absorption maxima, likely causing a bathochromic (red) shift compared to the unsubstituted pyrazine-2-carboxylic acid.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Polymorphism Studies

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amino groups or with adjacent molecules.

Currently, the single-crystal structure of this compound has not been reported in the literature. Successful crystallization and analysis would confirm the planarity of the pyrazine ring and detail the conformation of the carboxylic acid and amino substituents. Furthermore, XRD is crucial for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and their identification is critical in pharmaceutical development. While no specific polymorphism studies have been conducted on this compound, XRD would be the primary technique for such an investigation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of 3-Amino-6-bromopyrazine-2-carboxylic acid. DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311++G(d,p), allow for the optimization of the molecule's geometry to its most stable energetic state. nanoient.org

Electronic Properties: Key insights are derived from the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nanoient.org For related pyrazine (B50134) derivatives, DFT calculations have shown that the introduction of substituents significantly alters these frontier orbital energies. chemrxiv.org In this compound, the electron-donating amino group and the electron-withdrawing bromine atom and carboxylic acid group are expected to create a complex electronic landscape.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

Studies on halogen-substituted pyrazine carboxamides have shown that halogen substitution can lead to a decrease in the electrophilicity index. chemrxiv.org Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid, indicating sites prone to electrophilic attack. Positive potential (blue) would be expected around the amino hydrogens, highlighting sites for nucleophilic interaction. nanoient.org

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization. nanoient.org It provides a detailed picture of the bonding within the molecule, including the stabilization energy (E2) associated with charge transfer between donor (filled) and acceptor (unfilled) orbitals. For this compound, NBO analysis would reveal the extent of electron delocalization from the amino group and the pyrazine ring to the carboxylic acid group, as well as the influence of the bromine atom on the electronic structure.

Table 1: Predicted Reactivity Descriptors for a Hypothetical Pyrazine Derivative based on DFT Calculations

| Parameter | Definition | Predicted Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high due to the amino group |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lowered by the carboxylic acid and bromo groups |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | Moderate, suggesting potential for reactivity |

| Electrophilicity Index (ω) | Propensity to accept electrons | Moderate to high |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.

Conformational Analysis: Conformational analysis focuses on identifying the stable conformers (rotational isomers) of the molecule and the energy barriers between them. For this compound, the key rotational degrees of freedom are the torsion angles associated with the C2-carboxyl bond and the C3-amino bond.

Carboxylic Acid Group Rotation: The rotation around the bond connecting the pyrazine ring to the carboxylic acid group determines the orientation of the -COOH moiety. The planar conformation, where the carboxylic acid is coplanar with the pyrazine ring, is often stabilized by intramolecular hydrogen bonding between the carboxylic hydrogen and the adjacent pyrazine nitrogen.

Amino Group Rotation: The orientation of the amino group can also vary, although its interaction with adjacent groups influences its preferred position.

Quantum chemical calculations can map the potential energy surface as a function of these rotations to identify the global energy minimum and other low-energy conformers.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time, accounting for atomic motions and interactions with its environment (e.g., solvent or a protein binding site). rawdatalibrary.net By simulating the molecule for nanoseconds or longer, researchers can observe conformational transitions, assess the stability of different conformers, and analyze intramolecular and intermolecular interactions. researchgate.netaminer.cn In studies of related pyrazine compounds interacting with proteins like Human Serum Albumin (HSA), MD simulations have shown that the ligand can enhance the stability of the protein structure. rawdatalibrary.netresearchgate.net An MD simulation of this compound in an aqueous environment would reveal its solvation structure and the dynamic stability of its intramolecular hydrogen bonds.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, primarily DFT, are highly effective in predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the calculated molecular structure and experimental spectra. chemrxiv.org

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies can be calculated for the optimized geometry of this compound. These calculated frequencies, when appropriately scaled to correct for anharmonicity and basis set limitations, typically show good agreement with experimental FT-IR and FT-Raman spectra. nanoient.org A detailed analysis based on the Potential Energy Distribution (PED) allows for the unambiguous assignment of each vibrational band to specific atomic motions, such as C-H stretching, C=O stretching of the carboxylic acid, N-H bending of the amino group, and vibrations of the pyrazine ring. nanoient.org The presence of the heavy bromine atom would be predicted to result in low-frequency vibrations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹³C and ¹H NMR chemical shifts. nanoient.org These theoretical values serve as a valuable tool for assigning experimental NMR signals and confirming the molecular structure. The calculated chemical shifts for this compound would be influenced by the electronic environment of each nucleus, reflecting the electron-donating and -withdrawing effects of the various substituents.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nanoient.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths versus wavelength, can be compared to the experimental spectrum to understand the nature of the electronic transitions (e.g., n→π* or π→π* transitions) that give rise to the observed absorption bands.

Table 2: Computationally Predicted Spectroscopic Data for a Related Compound (3-Amino-2-pyrazinecarboxylic acid) nanoient.org

| Spectroscopic Technique | Key Functional Group | Predicted Vibrational Frequency / Chemical Shift |

| FT-IR | O-H Stretch (Carboxylic Acid) | ~3400-3500 cm⁻¹ |

| FT-IR | C=O Stretch (Carboxylic Acid) | ~1700-1750 cm⁻¹ |

| FT-IR | N-H Stretch (Amino Group) | ~3300-3400 cm⁻¹ |

| ¹³C NMR | Carboxyl Carbon (C=O) | ~165-170 ppm |

| ¹H NMR | Carboxyl Proton (COOH) | ~12-13 ppm |

Note: Values are approximate and based on the parent compound without the 6-bromo substituent. The bromine atom would cause shifts in these values.

Molecular Docking Studies for Ligand-Receptor Interactions of Pyrazine-2-carboxylic Acid Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is crucial for structure-based drug design and has been applied to various pyrazine-2-carboxylic acid derivatives to explore their potential as inhibitors of therapeutic targets. rjpbcs.com

The process involves placing the 3D structure of the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction.

Studies on pyrazine-2-carboxylic acid derivatives have identified promising interactions with several protein targets:

Mycobacterium tuberculosis InhA: Docking studies have been performed to evaluate pyrazine derivatives as inhibitors of the InhA enzyme, a key target for anti-tuberculosis drugs. semanticscholar.orgresearchgate.net These studies revealed that the pyrazine core and its substituents form critical hydrogen bonds and hydrophobic interactions within the InhA active site. semanticscholar.orgresearchgate.net

Glucosamine-6-Phosphate (GlcN-6-P) Synthase: This enzyme is a target for developing new antimicrobial agents. Docking studies of novel pyrazine-2-carboxylic acid derivatives showed good inhibition potential, with the binding affinity correlating well with in-vitro antimicrobial activity. rjpbcs.comresearchgate.net The interactions often involve hydrogen bonding with key residues like Asp, Gly, and His in the active site. researchgate.net

For this compound, a docking study would likely predict that the carboxylic acid and amino groups act as key hydrogen bond donors and acceptors, while the pyrazine ring engages in π-π stacking with aromatic residues (e.g., Tyr, Phe, Trp) in the binding pocket. The bromine atom could participate in halogen bonding, further stabilizing the ligand-receptor complex.

Table 3: Example Docking Results for Pyrazine-2-carboxylic Acid Derivatives against Protein Targets

| Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Pyrazine-2-carboxamide derivative 1c | M. tuberculosis InhA (4DRE) | -86.40 (Rerank Score) | Not specified | semanticscholar.orgresearchgate.net |

| Pyrazine-2-carboxamide derivative P4 | Glucosamine-6-phosphate synthase | High docking score (value not specified) | Asp123, Gly99, His97, Trp73 | researchgate.net |

Supramolecular Interaction Modeling (e.g., Hydrogen Bonding, Pi-Stacking)

The solid-state structure and crystal packing of this compound are governed by a network of non-covalent supramolecular interactions. Modeling these interactions is key to understanding its crystal engineering and polymorphism.

Hydrogen Bonding: This is expected to be the dominant interaction. The molecule possesses multiple hydrogen bond donors (the -COOH and -NH₂ groups) and acceptors (the pyrazine nitrogens and carboxyl oxygens). This functionality allows for the formation of robust and predictable hydrogen-bonding motifs. A common motif for carboxylic acids is the formation of a dimeric structure through R²₂(8) graph set notation. The amino group can also participate in forming extended 1D chains or 2D sheets. nih.govmdpi.com

Halogen Bonding: The bromine atom at the C6 position can act as a halogen bond donor. A halogen bond is a directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom on a neighboring molecule. mdpi.com Studies on similar systems show that halogen bonding can be a significant structure-directing force, sometimes competing with or cooperating with hydrogen bonding to form specific supramolecular assemblies. researchgate.net

Modeling these interactions using computational tools like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can help visualize and quantify the strength of these bonds, predicting the most likely crystal packing arrangement. mdpi.com The interplay between hydrogen bonding, π-π stacking, and halogen bonding makes this compound a fascinating subject for supramolecular chemistry and crystal engineering studies. nih.gov

Role of 3 Amino 6 Bromopyrazine 2 Carboxylic Acid in Medicinal Chemistry Precursor Synthesis

Synthesis of Pyrazine-Based Pharmaceutical Intermediates

The chemical architecture of 3-amino-6-bromopyrazine-2-carboxylic acid makes it a valuable precursor for creating more complex pharmaceutical intermediates. A primary transformation is the esterification of the carboxylic acid group, often followed by further reactions at the bromine-substituted position.

One of the most significant intermediates synthesized from this acid is methyl 3-amino-6-bromopyrazine-2-carboxylate . This methyl ester is a key building block in various synthetic pathways. For instance, it is a crucial intermediate in a proposed route for the synthesis of the antiviral drug Favipiravir. uni.lu The purity of this intermediate is considered important for the successful preparation of subsequent compounds in the synthesis chain, such as 3,6-dichloropyrazine-2-carbonitrile. uni.lu

The general process often involves esterification of the parent acid, which can then undergo further transformations. For example, chemical transformations of related pyrazine (B50134) derivatives have been extensively studied to produce a range of intermediates with potential anticancer applications. sigmaaldrich.com These transformations include bromination, esterification, and amidation, highlighting the versatility of the pyrazine scaffold in generating a library of pharmaceutical building blocks. sigmaaldrich.com

Derivatization for Potential Bioactive Agents

The functional groups on this compound provide multiple handles for derivatization to produce novel molecules with potential biological activity. The carboxylic acid group can be converted to amides, the amino group can be acylated, and the bromo group can be replaced through various coupling reactions.

Researchers have synthesized novel series of pyrazine-2-carboxylic acid derivatives by coupling the acid with different piperazines using a coupling agent like propyl phosphonic anhydride (B1165640) (T3P). bldpharm.com This approach has yielded compounds such as (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone , which has demonstrated notable antioxidant activity. bldpharm.com

Further derivatization efforts have focused on modifying the amino group. In one study, direct acylation of the related 3-aminopyrazine-2-carboxamide (B1665363) was found to be challenging due to the low nucleophilicity of the amine. sigmaaldrich.com However, using the more reactive methyl ester intermediate, methyl 3-aminopyrazine-2-carboxylate , allowed for successful acylation to produce a range of N-acylated compounds. sigmaaldrich.com These adenosine-mimicking derivatives were designed to target prolyl-tRNA synthetase, an essential enzyme in bacteria. sigmaaldrich.com

The following table summarizes examples of derivatives and their potential bioactivity:

Table 1: Examples of Bioactive Derivatives| Derivative Class | Example Compound | Potential Bioactivity | Reference |

|---|---|---|---|

| Piperazine Amides | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | Antioxidant, Antimicrobial | bldpharm.com |

| Benzamido Carboxamides | 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Antimycobacterial | sigmaaldrich.com |

| Phenyl Carboxamides | 3-amino-N-phenylpyrazine-2-carboxamide | Potential Anticancer | sigmaaldrich.com |

Development of Anti-Mycobacterial Pyrazine Derivatives

A significant area of research involving derivatives of this compound is the development of new agents to combat tuberculosis. Pyrazinamide (B1679903), a first-line anti-tubercular drug, is a pyrazine derivative, which has spurred interest in synthesizing new analogs. bldpharm.comambeed.com

Starting from 3-aminopyrazine-2-carboxylic acid, researchers have synthesized a series of 3-(benzamido)pyrazine-2-carboxamides designed to mimic adenosine (B11128) and inhibit mycobacterial prolyl-tRNA synthetase (ProRS). sigmaaldrich.com These compounds showed high activity against various mycobacterial strains, including multidrug-resistant Mycobacterium tuberculosis. sigmaaldrich.com The most active compounds were 4'-substituted benzamides, which were non-cytotoxic against a human cell line. sigmaaldrich.com

Another study involved the synthesis of various N-substituted 3-aminopyrazine-2-carboxamides. ambeed.com The starting acid was converted into amides using either an esterification-aminolysis sequence or a carbodiimide (B86325) coupling agent. The resulting compounds were tested against several mycobacterial strains. The study found that 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was the most active against M. tuberculosis H37Rv. ambeed.com

The table below presents the minimum inhibitory concentration (MIC) for selected anti-mycobacterial compounds.

Table 2: In Vitro Antimycobacterial Activity of Selected Pyrazine Derivatives| Compound | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | M. tuberculosis H37Rv | 12.5 | ambeed.com |

| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Mycobacterium tuberculosis | 1.95 - 31.25 | sigmaaldrich.com |

Precursor Utilization in Antiviral Compound Synthesis (e.g., Favipiravir intermediates)

This compound and its derivatives are critical precursors in the synthesis of antiviral compounds, most notably the broad-spectrum antiviral agent Favipiravir (T-705). uni.lu Several synthetic routes to Favipiravir utilize intermediates derived from this pyrazine core.

A more recent synthetic approach also highlights the importance of methyl 3-amino-6-bromopyrazine-2-carboxylate. uni.lu In this route, the purity of the bromo-ester intermediate is crucial for the successful synthesis of a subsequent dinitrile intermediate, which ultimately leads to Favipiravir. uni.lu

The following table outlines a simplified synthetic sequence involving the precursor.

Table 3: Simplified Synthetic Pathway to Favipiravir Intermediate| Step | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 3-aminopyrazine-2-carboxylic acid | Esterification (e.g., Methanol, Acid) | Methyl 3-aminopyrazine-2-carboxylate | |

| 2 | Methyl 3-aminopyrazine-2-carboxylate | Bromination | Methyl 3-amino-6-bromopyrazine-2-carboxylate | |

| 3 | Methyl 3-amino-6-bromopyrazine-2-carboxylate | Further steps (e.g., cyanation, fluorination, hydrolysis, amidation) | Favipiravir | uni.lu |

Design and Synthesis of Herbicidal and Elicitor Analogs

While pyrazine and related nitrogen-containing heterocyclic cores are found in various agrochemicals, and the design of novel herbicides based on picolinic acids (a structural isomer of pyrazinecarboxylic acids) is an active area of research, specific studies detailing the use of this compound as a direct precursor for herbicidal or elicitor analogs are not prominently featured in the reviewed literature. Research into 6-aryl-2-picolinic acid herbicides has shown that modifying the 6-position of the ring with substituted aryl groups can lead to potent herbicidal activity. However, a direct synthetic link from this compound to such compounds has not been established in the available sources.

Exploration of Biological Mechanisms Through Derivatized Pyrazines

Investigation of Enzyme Inhibition Mechanisms by Pyrazine (B50134) Carboxylic Acid Derivatives

Pyrazine carboxylic acid derivatives have been identified as potent inhibitors of various enzymes, a characteristic attributed to the pyrazine core's ability to form hydrogen bonds and engage in other molecular interactions within enzyme active sites. nih.gov These compounds have been explored as inhibitors for a range of enzyme classes, including protein kinases, succinate (B1194679) dehydrogenase, and phosphatases. nih.govacs.orgmdpi.com

Most pyrazine-based kinase inhibitors function as ATP-competitive agents, binding to the ATP pocket of the enzyme in either its active or inactive state. nih.gov This binding is typically reversible, mediated by hydrogen bonds and hydrophobic interactions. nih.gov For instance, a novel pyrazine-based inhibitor was designed to target the SHP2 protein, an oncogene that activates the RAS-ERK signaling pathway. This inhibitor binds to an allosteric site at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains, stabilizing an auto-inhibited conformation of the enzyme. mdpi.com

In the field of agricultural science, a fragment recombination strategy was employed to design novel succinate dehydrogenase inhibitors (SDHIs) based on a pyrazine-carboxamide-diphenyl-ether scaffold. acs.org The designed compound, 6y, demonstrated significant inhibitory activity against porcine SDH, proving to be approximately twice as potent as the established inhibitor, pyraziflumid. acs.org

Furthermore, studies on 2-pyridinecarboxylic acid analogs, which share structural similarities with pyrazine carboxylic acids, have revealed inhibitory activities against enzymes such as alpha-amylase and carboxypeptidase A. nih.gov

Table 1: Examples of Enzyme Inhibition by Pyrazine Carboxylic Acid Derivatives

| Compound/Scaffold | Target Enzyme | Inhibition Mechanism | Noted Potency |

|---|---|---|---|

| SHP099 Analog | SHP2 (PTPN11) | Allosteric inhibition, stabilizing auto-inhibited conformation mdpi.com | IC50 of 0.071 µM for parent compound SHP099 mdpi.com |

| Pyrazine-carboxamide-diphenyl-ether (Compound 6y) | Succinate Dehydrogenase (SDH) | Competitive inhibition in the active site acs.org | ~2-fold more potent than pyraziflumid acs.org |

Cellular Pathway Modulation by Synthesized Analogs

Synthesized analogs of pyrazine derivatives have demonstrated the ability to modulate various cellular signaling pathways, which are crucial for processes like cell proliferation, apoptosis, and immune regulation. nih.gov Their primary mechanism of action often involves the inhibition of protein kinases, which are key players in these pathways. nih.govnih.gov

The SHP2 oncogene, for example, is a critical component of the RAS-ERK signaling pathway, which regulates cell survival and proliferation. mdpi.com Allosteric inhibitors based on a pyrazine structure have been shown to effectively block this pathway by stabilizing an inactive conformation of the SHP2 protein. mdpi.com Similarly, pyrazine-based inhibitors targeting kinases can disrupt signaling cascades that are overactive in cancer cells. nih.gov

Derivatives of pyrazine have also been incorporated into hybrid molecules to enhance their therapeutic effects. For example, ligustrazine–curcumin hybrids were found to inhibit the expression of thioredoxin reductase (TrxR), leading to an accumulation of reactive oxygen species (ROS) in cells. nih.gov This ROS accumulation subsequently inhibits the proliferation and promotes apoptosis in both sensitive and drug-resistant lung cancer cells. nih.gov Another hybrid compound demonstrated the ability to inhibit inflammation-related signaling pathways, including NF-κB/AP-1 activity and TNF-α secretion. nih.gov

Structure-Activity Relationship (SAR) Studies in Bioactive Pyrazine Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. youtube.com For pyrazine derivatives, SAR studies have been crucial in optimizing their potency and selectivity as enzyme inhibitors and therapeutic agents. nih.gov

The core principle of SAR is that the structure of a molecule dictates its function. youtube.com In the context of pyrazine compounds, medicinal chemists systematically modify different parts of the molecule—such as the substituents on the pyrazine ring—and evaluate the impact of these changes on their biological effects. nih.gov

For instance, in the development of allosteric SHP2 inhibitors, a structure-based drug design approach was used. An initial inhibitor, SHP099, was optimized by introducing a 1-(methylsulfonyl)-4-prolylpiperazine linker. mdpi.com This modification aimed to enhance interactions with the target protein. Docking studies of the new compounds confirmed that they maintained the key interactions of the parent compound and, in some cases, formed new hydrogen bonds. mdpi.com

Similarly, in the design of novel succinate dehydrogenase inhibitors, a fragment recombination strategy was employed. By combining fragments from known inhibitors (pyrazine from pyraziflumid and diphenyl-ether from flubeneteram), researchers created a new scaffold. Subsequent optimization of substituents on this scaffold led to the identification of a highly potent compound. acs.org

Table 2: SAR Insights for Pyrazine Derivatives

| Compound Series | Structural Variation | Impact on Activity |

|---|---|---|

| SHP2 Allosteric Inhibitors | Introduction of a 1-(methylsulfonyl)-4-prolylpiperazine linker mdpi.com | Maintained key interactions and formed new hydrogen bonds, leading to active and cytotoxic agents. mdpi.com |

| Chalcone–Pyrazine Hybrids | Variations in substitution patterns on the chalcone and pyrazine rings nih.gov | Resulted in compounds with good activity against various cancer cell lines, with IC50 values in the low micromolar range. nih.gov |

Impact on Photosynthesis and Algal Activity by Pyrazine Derivatives

Certain pyrazine derivatives have been investigated for their herbicidal properties, which are often linked to the disruption of essential plant processes like photosynthesis. researchgate.net The pyrazine ring's structural similarity to naturally occurring molecules, such as nicotinamide or pyrimidine nucleic bases, can lead to interference with metabolic pathways. researchgate.net

One of the most well-known pyrazine-containing herbicides is diquat-dibromide, which acts as a non-selective contact herbicide. Its mechanism involves interfering with the photosynthetic process, leading to the release of strong oxidizers that rapidly disrupt and inactivate plant cells. researchgate.net

Studies on compounds structurally related to pyrazine carboxylic acids, such as 2-pyridinecarboxylic acid analogs, have demonstrated inhibitory effects on plant growth. These compounds were found to inhibit the germination of Brassica campestris L. seeds and reduce the amount of chlorophyll in the cotyledons, indicating a direct impact on photosynthesis. nih.gov

Induction of Apoptosis and Cell Cycle Alterations by Related Thienopyridines

Thienopyridines, a class of compounds structurally related to pyrazines, have been identified as potent inducers of apoptosis and cell cycle arrest in cancer cells. mmu.ac.uk These compounds represent a novel class of agents that can cause cytostasis or cytotoxicity in malignant B-cells by disrupting microtubule polymerization. mmu.ac.uk

Research has shown that certain thienopyridine derivatives cause cells to arrest in the G2/M phase of the cell cycle. mmu.ac.ukpostersessiononline.eu This arrest is hypothesized to be a consequence of their effects on tubulin polymerization during the formation of the mitotic spindle. mmu.ac.uk By destabilizing or stabilizing tubulin, these compounds activate the Spindle Assembly Checkpoint (SAC), leading to a halt in cell division and, ultimately, apoptosis. mmu.ac.uk

One study on aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series identified a compound that significantly altered the cell cycle profile in NCI-H460 non-small cell lung cancer cells. This compound caused a decrease in the percentage of cells in the G0/G1 phase and a corresponding increase in the levels of apoptosis. nih.gov

Table 3: Effects of Thienopyridine Derivatives on Cell Cycle and Apoptosis

| Compound Class | Cell Line | Effect on Cell Cycle | Apoptotic Effect |

|---|---|---|---|

| Novel Thienopyridines | DAUDI (Mature B-cell line) | G2/M phase arrest mmu.ac.ukpostersessiononline.eu | Induction of apoptosis mmu.ac.uk |

Supramolecular Chemistry and Crystal Engineering with Pyrazine 2 Carboxylic Acids

Design and Synthesis of Co-crystals Involving Pyrazine-2-carboxylic Acid Moieties

The design of co-crystals, which are crystalline structures containing two or more different neutral molecules in a stoichiometric ratio, is a cornerstone of crystal engineering. The primary strategy involves identifying molecules with complementary functional groups capable of forming robust and predictable non-covalent interactions known as supramolecular synthons. For pyrazine-2-carboxylic acid moieties, the key functional groups for co-crystal design are the carboxylic acid group (a strong hydrogen-bond donor) and the pyrazine (B50134) ring nitrogens (hydrogen-bond acceptors).

The formation of co-crystals can be viewed as a two-step process: first, the recognition between the active pharmaceutical ingredient (API) or target molecule and a co-former via hydrogen bonds to create a supramolecular assembly, and second, the stacking of these assemblies to form the final crystal lattice. Amino acids are promising co-formers due to their own hydrogen bonding capabilities and zwitterionic nature, which can support strong interactions. nih.govmdpi.com

Common supramolecular synthons that can be exploited with pyrazine-2-carboxylic acids include:

Carboxylic acid-pyridine synthon: A highly reliable interaction where the carboxylic acid proton forms a hydrogen bond with the nitrogen atom of the pyrazine ring. rsc.orghw.ac.uk

Carboxylic acid dimer: A centrosymmetric R²₂(8) motif formed between two carboxylic acid groups. This can be intentionally disrupted by introducing a stronger hydrogen-bond acceptor, such as a pyridine (B92270) or pyrazine nitrogen. nih.gov

Amide-based synthons: The amino group on a molecule like 3-amino-6-bromopyrazine-2-carboxylic acid can interact with carboxylic acids or other amide groups.

Synthesis of co-crystals involving pyrazine derivatives has been successfully achieved through various methods. Mechanochemical synthesis, or grinding, offers a solvent-free and environmentally friendly approach to producing co-crystals. rsc.orghw.ac.uk Solution-based methods, where the components are dissolved in a suitable solvent and allowed to crystallize upon slow evaporation, are also common. nih.gov For instance, co-crystals of pyrazine with various dicarboxylic acids have been synthesized mechanochemically, resulting in infinite one-dimensional hydrogen-bonded chains. rsc.orghw.ac.uk Similarly, adducts of pyrazine-2,3-dicarboxylic acid with aminobenzoic acids have been prepared from solution, demonstrating the transfer of a proton from the carboxylic acid to a nitrogen atom. researchgate.net

While specific co-crystals of this compound are not extensively detailed in the literature, the principles established with related pyrazine and aminopyridine compounds provide a clear roadmap for its co-crystal design. nih.govnih.gov Its structure is particularly suited for forming co-crystals with other carboxylic acids, amides, or molecules with pyridine-like nitrogen atoms. google.com

Analysis of Hydrogen Bonding Networks in Crystalline Forms

The analysis of hydrogen bonding networks is crucial for understanding and predicting the structure and properties of crystalline solids. In crystals of pyrazine-2-carboxylic acid derivatives, a variety of hydrogen bonds dictate the molecular packing. These interactions can be categorized as strong (e.g., O-H···N, N⁺-H···O⁻) or weak (e.g., C-H···O), but all contribute to the stability of the final architecture. japtronline.com

The crystal structure of a co-crystal salt formed between 2-amino-6-bromopyridine (B113427) and 2,3,5,6-tetrafluorobenzoic acid provides an excellent model for the interactions expected with this compound. nih.gov In this analogous system, the proton from the carboxylic acid is transferred to the pyridine nitrogen, creating a 2-amino-6-bromopyridinium cation and a benzoate (B1203000) anion. The key interactions observed are:

An R²₂(8) graph-set motif formed by two strong N-H···O hydrogen bonds between the aminopyridinium cation and the carboxylate anion. nih.gov

A second R²₂(8) motif involving self-complementary hydrogen bonds between the amine hydrogen and a carboxylate oxygen, linking two of the primary pyridinium-benzoate units together. nih.gov

π-stacking interactions between adjacent pyridinium (B92312) rings and between adjacent benzoate rings, which further stabilize the crystal lattice. nih.gov

In the crystals of zwitterionic amino acids, which share functional similarities with the target molecule, N-H···O hydrogen bonds link molecules into layers or chains. researchgate.net The analysis of hydrogen bond networks in related 3,5-diamino-6-aryl triazines also reveals the prevalence of R²₂(8) motifs. researchgate.net The specific topology of these networks can be influenced by the presence of co-crystallizing solvent molecules. researchgate.net

The table below summarizes the hydrogen bond geometry from the analogous 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate structure, which illustrates the types of interactions this compound could form. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| N1-H1A···O1 | 0.87(2) | 1.87(2) | 2.731(2) | 171(2) | R²₂(8) |

| N2-H2A···O1 | 0.87(2) | 2.07(2) | 2.873(2) | 154(2) | R²₂(8) |

| N2-H2B···O2ⁱ | 0.87(2) | 2.09(2) | 2.952(2) | 171(2) | R²₂(8) |

| Symmetry code: (i) -x+1, -y+1, -z+1 |

Charge-Assisted Hydrogen Bonding in Pyridinium Carboxylate Systems

Charge-assisted hydrogen bonds (CAHBs) are a particularly strong class of hydrogen bonds where the donor and/or acceptor atoms carry a formal ionic charge. These interactions are significantly stronger and shorter than their neutral counterparts and are a powerful tool in crystal engineering for creating robust and stable supramolecular assemblies. mdpi.com

In systems containing a carboxylic acid and a sufficiently basic nitrogen atom, such as in a pyrazine or pyridine ring, proton transfer can occur from the acid to the base. This results in the formation of a carboxylate anion (R-COO⁻) and a pyridinium or pyrazinium cation (R-NH⁺). The subsequent interaction between these ions, N⁺-H···O⁻, is a classic example of a charge-assisted hydrogen bond. nih.govmdpi.com

The crystal structure of 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate clearly demonstrates this principle. nih.gov The formation of the pyridinium cation and benzoate anion pair is driven by the difference in pKa between the carboxylic acid and the aminopyridine. The resulting N⁺-H···O⁻ interactions form the primary synthons that define the crystal packing. nih.gov Similarly, studies on diaminobenzene salts show that aminium-anion interactions are significantly stronger than the corresponding neutral amine-anion interactions. researchgate.net

These strong, directional interactions are fundamental in building extended structures. In the crystals of various salts, CAHBs create one-, two-, or three-dimensional networks, often involving rings and chains. researchgate.netnih.gov For example, three-dimensional hydrogen-bonded polymers have been observed in the chloride and perchlorate (B79767) salts of a pyridyl-pyrazine dicarboxylic acid derivative. nih.gov The ammonium (B1175870) cation (NH₄⁺) is another example of a species that utilizes CAHBs, engaging all four of its protons to interact with negatively charged acceptor groups like phosphonates or carboxylates. mdpi.com

Given the presence of both a carboxylic acid and basic pyrazine nitrogens, this compound is an ideal candidate for forming systems dominated by charge-assisted hydrogen bonds, either as a zwitterion or in co-crystal salts with other acids or bases.

Applications of Supramolecular Synthons in Material Science

The predictable and directional nature of supramolecular synthons, particularly those involving pyrazine-2-carboxylic acid moieties, allows for their application in designing advanced materials with tailored properties.

One significant area of application is in the construction of coordination polymers or metal-organic frameworks (MOFs). In these materials, the pyrazine-based ligand acts as a linker, bridging metal ions or clusters to form extended one-, two-, or three-dimensional networks. For example, pyrazine itself has been used as a pillar to connect layers of cobalt clusters, resulting in a 3D framework. tandfonline.com The resulting material exhibited antiferromagnetic coupling and broad absorption in the UV-vis region, demonstrating how the choice of linker can influence the physical properties of the final material. tandfonline.com The functional groups on this compound (carboxylate, amino, and pyrazine nitrogens) offer multiple coordination sites for binding to metal centers, making it a promising candidate for creating novel functional coordination polymers.

Another major application lies in the field of pharmaceutical sciences. The technique of co-crystallization is used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and stability, without altering the chemical structure of the drug molecule itself. nih.govmdpi.com By forming a co-crystal between an API and a carefully chosen co-former (like a pyrazine-carboxylic acid derivative), it is possible to create a new solid form with improved bioavailability. nih.gov The robust synthons formed by pyrazine-2-carboxylic acids make them excellent candidates for use as co-formers in pharmaceutical co-crystal development. google.com

Furthermore, the study of supramolecular synthons contributes to a fundamental understanding of molecular recognition and self-assembly, which is essential for advancements in fields ranging from materials science to biology. nih.gov

Future Research Directions and Interdisciplinary Perspectives

Development of Green Chemistry Approaches for Pyrazine (B50134) Synthesis

The synthesis of pyrazine derivatives, including 3-Amino-6-bromopyrazine-2-carboxylic acid, is traditionally reliant on methods that can be resource-intensive and generate hazardous waste. The future of pyrazine synthesis is increasingly pointing towards green chemistry principles, which prioritize environmental benignity, cost-effectiveness, and efficiency. slideshare.netresearchgate.netnih.gov

Several innovative techniques are being explored for the synthesis of pyrazine and related heterocyclic compounds. These include:

Biocatalysis: Utilizing enzymes or whole-cell systems for chemical transformations offers high selectivity under mild conditions, reducing energy consumption and by-product formation. researchgate.net The use of enzymes like lipase (B570770) from Thermomyces lanuginosus or amidase from Bacillus smithii has shown promise in the synthesis of pyrazinamide (B1679903) and its derivatives, suggesting a potential pathway for the amidation or esterification steps in the synthesis of compounds like this compound.

Microwave-Assisted Synthesis: This method can dramatically shorten reaction times, increase yields, and lead to cleaner reactions compared to conventional heating methods. researchgate.net It has been successfully applied to the synthesis of various pyrazoline and aminopyrazine derivatives, demonstrating its potential for accelerating the creation of complex pyrazine-based molecules.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. researchgate.net This technique has been used to create pyrazoline derivatives and other heterocyclic systems efficiently and is noted for being an environmentally friendly approach. researchgate.net

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters like temperature and pressure, improved safety for hazardous reactions, and easier scalability. acs.org The integration of flow synthesis with crystallization has been demonstrated for pyrazinamide, showcasing a path towards more efficient and controlled manufacturing of pyrazine-based active pharmaceutical ingredients. acs.org

One-Pot Reactions: Designing synthetic routes where multiple reaction steps are carried out in a single reactor without isolating intermediates simplifies procedures, saves time, and reduces solvent waste. slideshare.netresearchgate.net This approach has been reported for preparing various pyrazine derivatives and is considered an excellent environmentally benign alternative. slideshare.netresearchgate.net

While direct application of these green methodologies to the synthesis of this compound is not yet widely documented, they represent a significant future research direction. Adapting these techniques could lead to more sustainable and efficient production of this important chemical intermediate.

Integration of Artificial Intelligence in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning are poised to revolutionize chemical synthesis, including that of complex molecules like this compound. These computational tools can accelerate the discovery and optimization of synthetic routes by analyzing vast datasets of chemical reactions.

Future applications in this area include:

Retrosynthesis Prediction: AI models are being developed to predict synthetic pathways for target molecules. openreview.net By learning from millions of published reactions, these tools can propose novel and efficient routes to pyrazine derivatives, potentially identifying more economical or higher-yielding alternatives to known methods. openreview.net However, current models are still being refined to improve their generalization and performance in multi-step scenarios. openreview.net

Reaction Optimization: Machine learning algorithms can optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize by-products. This is particularly valuable for complex multi-component reactions often used in heterocyclic chemistry. Computational tools like QSAR (Quantitative Structure-Activity Relationship) have been used to understand the parameters essential for the biological activity of pyrazine conjugates, and similar approaches can be applied to optimize synthetic outcomes. nih.gov

Computational Screening: Physics-based computational modeling and first-principles calculations can be used to screen potential catalysts or reactants before they are tested in the lab. nih.govyoutube.com For instance, computational studies have been used to screen pyrazine-based single-atom catalysts for the nitrogen reduction reaction, demonstrating how theory can guide the experimental design of new chemical processes. nih.gov These methods could be applied to predict the reactivity of precursors for this compound synthesis.

The synergy between AI and chemistry promises to shorten development timelines and reduce the experimental burden required to bring novel pyrazine derivatives from concept to application. acs.org

Advanced Material Applications of Pyrazine-Based Scaffolds

The unique electronic and structural properties of the pyrazine ring make it a valuable component in the design of advanced materials. The functional groups of this compound (an amino group, a carboxylic acid, and a bromine atom) offer multiple points for polymerization or coordination, making it a promising building block for various materials.

Key areas for future research include:

Metal-Organic Frameworks (MOFs): Pyrazine carboxylic acids are excellent ligands for constructing MOFs, which are porous materials with applications in gas storage, separation, and catalysis. rsc.orgresearchgate.netacs.org MOFs have been synthesized from pyrazine-tetracarboxylic acid and pyrazine-2,3-dicarboxylate, demonstrating high porosity and stability. rsc.orgresearchgate.netresearchgate.net The specific geometry of this compound could lead to MOFs with unique topologies and functionalities, for example, for the selective adsorption of CO2. rsc.org